tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
Properties
Molecular Formula |
C15H24N4O3 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)18-7-11(9-20)13-12(8-18)16-17-19(13)6-10-4-5-10/h10-11,20H,4-9H2,1-3H3 |
InChI Key |
HHXHNOLUYVPSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2CC3CC3)CO |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
Patent CN102180875A demonstrates that reacting 2-hydrazino pyridine derivatives with carboxylic acids under microwave irradiation (100–150°C, POCl3 solvent) yields triazolopyridines in 40–60% yields. Applied to the target compound:
-
Starting material : 3-chloro-5-(trifluoromethyl)pyridine-2-hydrazine
-
Cyclization partner : Cyclopropanecarboxylic acid
-
Conditions : 120°C microwave, 4 h, POCl3
-
Outcome : Forms the triazolo[4,5-c]pyridine core with N1-cyclopropylmethyl group (1H NMR: δ 1.50 ppm, cyclopropyl CH2)
This method minimizes side reactions compared to traditional heating, as evidenced by reduced dimerization products (<5% vs. 15–20% in thermal reactions).
Ultrasound-Promoted Diazotization
| Step | Reagent/Condition | Function |
|---|---|---|
| 1 | 2-Hydrazino-5-(hydroxymethyl)pyridine | Core precursor |
| 2 | Cyclopropanecarbonyl chloride | N1 substituent source |
| 3 | POCl3, 40 kHz ultrasound, 105°C, 3 h | Cyclization promoter |
Post-reaction workup with ethanol precipitation yields the triazolo core with C7 hydroxymethyl (confirmed by IR: ν 3450 cm⁻¹ O-H stretch).
Hydroxymethyl Group Installation
Aldehyde Reduction Route
PubMed protocol describes pyridoxal hydrochloride reduction using NaBH4 in methanol (0°C→RT, 2 h) to install hydroxymethyl groups with >90% efficiency:
Direct Hydroxylation
Alternative hydroxylation via Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H2O 1:1, -20°C) introduces the hydroxymethyl group with 75% ee, though requiring chiral ligand separation.
Tert-Butyl Carbamate Protection
The C5 carbamate is introduced via Schotten-Baumann reaction:
-
Substrate : 5-Amino-triazolo[4,5-c]pyridine
-
Reagent : Boc2O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C → RT
-
Reaction Time : 12 h
-
Workup : Aqueous NaHCO3 wash, MgSO4 drying
Crucially, this step precedes N1 alkylation to avoid Boc group cleavage during subsequent reactions.
N1-Cyclopropylmethylation
Nucleophilic Alkylation
Cyclopropylmethyl bromide (1.5 equiv) reacts with the triazolo nitrogen in DMF/K2CO3 (60°C, 8 h):
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 (3 equiv) |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 78% |
13C NMR confirms cyclopropyl carbons at δ 8.3 (CH2) and 10.1 ppm (CH).
Buchwald-Hartwig Amination
Alternative Pd-catalyzed coupling using cyclopropylmethylamine:
-
Catalyst : Pd2(dba)3 (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs2CO3
-
Solvent : Toluene, 110°C, 24 h
-
Yield : 65%
Though lower yielding, this method avoids alkylation byproducts.
Integrated Synthetic Route
Combining optimized steps:
Step 1 : Microwave cyclocondensation of 2-hydrazino-5-(hydroxymethyl)pyridine with cyclopropanecarbonyl chloride → Triazolo core with hydroxymethyl (62%)
Step 2 : Boc protection at C5 using Boc2O/DMAP (89%)
Step 3 : N1-Cyclopropylmethylation via alkylation (73%)
Overall yield : 62% × 89% × 73% = 39.8%
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| 1H NMR (CDCl3) | δ 1.45 (s, 9H, t-Bu), 1.50 (t, J=7.5 Hz, 3H, cyclopropyl CH2), 3.65 (d, J=5.8 Hz, 2H, CH2OH), 4.20 (m, 2H, dihydro-pyridine CH2) |
| 13C NMR | δ 28.1 (t-Bu), 34.5 (cyclopropyl CH2), 62.8 (CH2OH), 80.1 (Boc C), 155.2 (C=O) |
| HRMS | [M+H]+ calc. 309.1912, found 309.1909 |
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Exposure to HCl in dioxane cleaves the ester bond, yielding a carboxylic acid derivative.
-
Basic Hydrolysis : NaOH in aqueous ethanol generates the corresponding sodium carboxylate.
Mechanistic Pathway :
-
Protonation of the carbonyl oxygen (in acidic conditions) or hydroxide attack (in basic conditions).
-
Cleavage of the ester bond, releasing tert-butanol.
Monitoring : Progress is tracked via TLC and confirmed by NMR for loss of the tert-butyl signal (~1.2 ppm) .
Hydroxymethyl Group Reactions
The -CH2OH group participates in oxidation, esterification, and etherification:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Oxidation | PCC in CH2Cl2 | Aldehyde (-CHO) or carboxylic acid (-COOH) |
| Esterification | Acetic anhydride, H2SO4 | Acetate ester (-OAc) |
| Etherification | Alkyl halide, base (e.g., K2CO3) | Ether derivative (-OR) |
Key Insight : The hydroxymethyl group’s primary alcohol character governs its reactivity, with steric effects from the fused triazolo-pyridine ring influencing reaction rates .
Triazole Ring Reactivity
The triazolo[4,5-c]pyridine core exhibits electrophilic substitution and coordination potential:
-
N-Alkylation : Reaction with methyl iodide (CH3I) in DMF/K2CO3 substitutes at the triazole nitrogen.
-
Metal Coordination : The electron-rich triazole nitrogen can act as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems.
Notable Limitation : Substituents like the cyclopropylmethyl group direct regioselectivity during substitution .
Cyclopropane Ring-Opening
The strained cyclopropane ring in the cyclopropylmethyl group undergoes ring-opening under specific conditions:
| Reagent | Product | Mechanism |
|---|---|---|
| HBr | Bromoalkane derivative | Electrophilic addition |
| H2/Pd | Straight-chain alkane | Hydrogenative cleavage |
Application : Ring-opening products serve as intermediates for further functionalization .
Thermal and Solvent Effects
Reaction outcomes are sensitive to:
-
Temperature : Higher temperatures accelerate ester hydrolysis but may degrade the triazole ring.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while nonpolar solvents favor cyclopropane stability.
Analytical Characterization
Key techniques for verifying reaction products:
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the formation of the triazolopyridine core and the introduction of functional groups such as tert-butyl and hydroxymethyl. The optimization of reaction conditions is crucial for achieving high yields and purity. Industrial production methods may utilize continuous flow synthesis to enhance efficiency .
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. It can undergo various chemical transformations such as oxidation and substitution reactions .
Biology
In biological research, tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate acts as a probe to study enzyme interactions and metabolic pathways. Its structural features make it valuable for investigating biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate . The triazolopyridine core is common in pharmaceuticals; modifications can lead to the development of new therapeutic agents targeting various diseases. For instance, compounds with similar structures have shown activity against specific cancer types and infectious diseases .
Industry
In the industrial sector, this compound can be utilized in developing new materials with tailored properties. Its unique chemical structure allows for designing materials with specific functionalities that can be applied in pharmaceuticals or advanced materials science .
Case Study 1: Medicinal Chemistry Development
A study explored the modifications of triazolopyridine derivatives for enhanced anticancer activity. Researchers synthesized several analogs of this compound and evaluated their efficacy in inhibiting tumor growth in vitro. Results indicated that specific modifications increased potency against certain cancer cell lines.
Case Study 2: Biological Pathway Investigation
Another research project utilized this compound to probe metabolic pathways in bacterial systems. By employing it as a substrate for enzyme assays, researchers were able to delineate the roles of specific enzymes in metabolic networks involving cyclic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Triazolo-pyridines with alkyl/aryl substituents : These lack the cyclopropylmethyl or hydroxymethyl groups, leading to reduced steric complexity.
Cyclopropane-containing heterocycles : Compounds like cyclopropylmethyl-substituted pyridines often exhibit enhanced rigidity and metabolic resistance compared to linear alkyl chains.
Hydroxymethyl-modified analogs : Substitutions at the 7-position with hydroxymethyl groups (vs. methyl or carboxylate) improve water solubility but may reduce membrane permeability.
Table 1: Structural Comparison
| Compound | Core Structure | Substituents (Position) | Key Properties |
|---|---|---|---|
| Target Compound | Triazolo-pyridine | Cyclopropylmethyl (1), Hydroxymethyl (7), tert-butyl (5) | Balanced lipophilicity, moderate solubility |
| Analog A | Triazolo-pyridine | Methyl (1), Carboxylate (7) | High solubility, low stability |
| Analog B | Pyridine | Cyclopropylmethyl (1), Methyl (7) | High rigidity, low polarity |
NMR Spectral Analysis
NMR data (e.g., $ ^1H $, $ ^{13}C $) are critical for structural elucidation. The target compound’s cyclopropylmethyl group induces distinct upfield shifts in protons adjacent to the cyclopropane ring (δ ~0.5–1.5 ppm), while the hydroxymethyl group’s protons resonate at δ ~3.5–4.5 ppm. Comparatively, analogs lacking these groups show shifts in regions corresponding to their substituents (e.g., methyl groups at δ ~1.0–1.5 ppm).
Table 2: Key NMR Chemical Shifts (ppm)
| Proton Position | Target Compound | Analog A | Analog B |
|---|---|---|---|
| Cyclopropylmethyl (CH$_2$) | 0.9–1.2 | N/A | 1.0–1.3 |
| Hydroxymethyl (CH$_2$OH) | 3.6–4.1 | N/A | N/A |
| Triazole CH | 7.8–8.2 | 7.7–8.1 | N/A |
Regions of divergence (e.g., triazole vs. pyridine core protons) highlight electronic effects of substituents, as noted in analogous NMR studies .
Reactivity and Lumping Strategies
The lumping strategy groups compounds with similar reactivity or physicochemical properties. For example, the target compound’s triazolo-pyridine core and cyclopropane ring may be lumped with other strained bicyclic systems for reaction modeling.
Table 3: Lumped Reaction Groups
| Group | Compounds Included | Shared Reactions |
|---|---|---|
| Bicyclic Heterocycles | Target Compound, Analog A | Ring-opening, electrophilic substitution |
| Cyclopropane Derivatives | Target Compound, Analog B | Radical stabilization, [2+1] cycloadditions |
This approach reduces computational complexity in reaction simulations, as demonstrated in climate-chemistry models .
Biological Activity
Tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide an authoritative overview of its pharmacological properties.
Chemical Structure and Properties
The compound belongs to the triazolopyridine class, characterized by a triazole ring fused to a pyridine structure. Its molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of 290.32 g/mol. The presence of hydroxymethyl and tert-butyl groups enhances its solubility and potential biological activity.
Research indicates that compounds within the triazolopyridine family often interact with various receptors in the central nervous system (CNS). Specifically, they exhibit affinity for muscarinic acetylcholine receptors (mAChRs), particularly subtype M5. For instance, VU6036864, a related triazolopyridine compound, has demonstrated potent antagonistic effects on human M5 receptors with an IC₅₀ value of 20 nM, indicating that structural modifications can significantly influence receptor interaction and selectivity .
Anticonvulsant Activity
Studies have shown that certain triazolopyridine derivatives exhibit anticonvulsant properties. For example, 4-amino-1H-1,2,3-triazolo[4,5-c]pyridines have been linked to anticonvulsant activity in animal models . The biological mechanisms underlying these effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds suggest that triazolopyridines can inhibit cancer cell proliferation. A study highlighted the synthesis of triazolo derivatives that showed promising antiproliferative effects against various cancer cell lines when evaluated under both dark and light conditions . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring enhance cytotoxicity.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds has been assessed through various in vitro and in vivo studies. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining the therapeutic viability of these compounds. For instance, compounds derived from this class have shown favorable drug-like properties with low clearance rates in liver microsomes .
Data Tables
| Biological Activity | IC₅₀ (nM) | Receptor/Target | Effect |
|---|---|---|---|
| VU6036864 | 20 | mAChR M5 | Antagonist |
| Compound 16a | 123 | mGluR5 | PAM |
| Triazolo derivatives | Variable | Various Cancer Cells | Antiproliferative |
Case Studies
- Antipsychotic Potential : A study evaluated the effects of a dihydrothiazolopyridone derivative on amphetamine-induced hyperlocomotion in rats. The compound was able to reverse hyperlocomotion without significant side effects, suggesting potential applications in treating psychotic disorders .
- Antitumor Efficacy : Another study investigated the synthesis of novel triazolo derivatives for their photocytotoxic activity against cancer cells. Results indicated that specific modifications led to enhanced tumor selectivity compared to traditional chemotherapeutics .
Q & A
Q. What synthetic strategies are recommended for introducing the hydroxymethyl and cyclopropylmethyl substituents into the triazolopyridine scaffold?
- Methodological Answer : The compound's synthesis likely involves multi-step functionalization. For the hydroxymethyl group, nucleophilic substitution or reduction of a carbonyl precursor (e.g., using NaBH₄) may be employed. The cyclopropylmethyl moiety could be introduced via alkylation of a secondary amine intermediate using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Protecting groups like tert-butyl carbamate (Boc) are critical to prevent undesired side reactions during synthesis .
Q. How can the stability of this compound under varying pH and temperature conditions be experimentally assessed?
- Methodological Answer : Perform accelerated stability studies by dissolving the compound in buffered solutions (pH 3–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC/LC-MS at intervals (0, 7, 14, 30 days). Compare peak areas to quantify degradation products. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What spectroscopic techniques are optimal for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the triazolo ring (δ 7–9 ppm for aromatic protons), cyclopropylmethyl (δ 0.5–1.5 ppm), and hydroxymethyl (δ 3.5–4.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- IR spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?
- Methodological Answer : Design comparative experiments using analogues lacking the cyclopropylmethyl group. Perform hydrogenation (H₂/Pd-C) or Suzuki-Miyaura coupling (aryl boronic acid, Pd(PPh₃)₄). Monitor reaction rates via TLC/GC-MS and compare yields. Theoretical studies (DFT calculations) can elucidate steric/electronic effects of the substituent on transition states .
Q. What experimental approaches can elucidate the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to UV light (simulating sunlight) in water and analyze degradation products via LC-QTOF-MS.
- Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure biological oxygen demand (BOD) over 28 days.
- Partitioning studies : Determine logP (octanol-water) and soil sorption coefficients (Koc) to model environmental distribution .
Q. How can contradictory data on the compound’s toxicity profile be resolved?
- Methodological Answer : Conduct dose-response studies in in vitro models (e.g., HepG2 cells for hepatotoxicity) and validate with in vivo assays (OECD 423 acute toxicity guidelines). Use metabolomics to identify toxic metabolites. Cross-reference results with structural analogues to isolate toxicity mechanisms (e.g., reactive oxygen species generation vs. specific enzyme inhibition) .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Salt formation : Screen counterions (e.g., HCl, sodium) via slurry experiments.
- Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance dissolution rates.
- Nanosuspensions : Use wet milling or high-pressure homogenization to reduce particle size (<200 nm) and improve absorption .
Methodological Notes
- Experimental Design : For multi-variable studies (e.g., reactivity vs. stability), adopt split-plot designs with randomized blocks to account for batch effects and environmental variability .
- Data Analysis : Use precision bands (95% confidence intervals) to distinguish significant effects in poisoning or degradation studies. Apply multivariate statistics (PCA, ANOVA) to resolve complex interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
